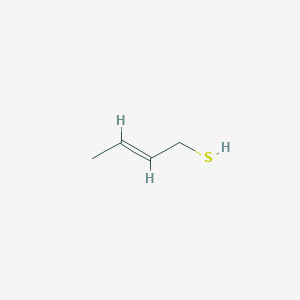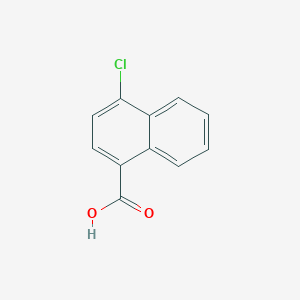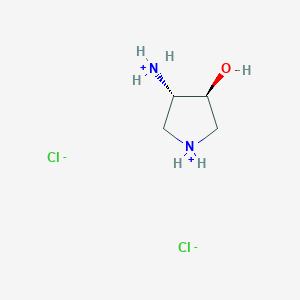
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine derivatives, including compounds like "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," are significant in organic chemistry due to their potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis. These compounds often exhibit unique chemical reactivity and biological activity, making them a focal point of synthetic organic chemistry research.
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various strategies, including base-promoted reactions, asymmetric synthesis from amino acids, and multi-component reactions. For instance, base-mediated cascade reactions of coumarins with α-aminomaleimides allow efficient synthesis of pyrrolidine derivatives through domino-style formation of C-C/C-N bonds (Alizadeh & Rostampoor, 2023). Similarly, asymmetric synthesis routes starting from trans-4-hydroxy-L-proline have been developed to introduce regio- and stereoselective functional groups, leading to potential glycosidase inhibitors (Curtis et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is analyzed through X-ray crystallography and NMR spectroscopy, providing insights into their three-dimensional configuration and electronic properties. The structural analysis aids in understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a wide range of chemical reactions, including nucleophilic substitution, Michael addition, N-cyclization, and elimination. Their chemical properties are influenced by the presence of amino and hydroxy groups, which can lead to various interactions and transformations, such as acylation, decarboxylation, and isomerization processes (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
The compound and its derivatives have been synthesized and evaluated for their biological activity through molecular docking studies. These studies have shown that certain derivatives have potential as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents. Specifically, compounds containing acridine and pyrrolidine-2,5-diones fragments have shown good binding energy and hydrogen bonds with desired amino acid residues, exceeding the indicators of literature data in terms of biological activity (N. Smetanin et al., 2021).
General Approach for Synthesis
A general and efficient stereoselective approach for the synthesis of (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines has been described, demonstrating the chemical versatility of these compounds in forming part of the structure of AG-7352, a naphthyridine antitumor agent, and quinoline antibacterial compounds (A. R. Kumar et al., 2003).
Pyrrole and Pyrrole Derivatives
Pyrrolidine derivatives, which include the core structure of "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," are crucial in the synthesis of biologically significant molecules like heme and chlorophyll. Their preparation often involves the condensation of amines with carbonyl-containing compounds, indicating their broad utility in organic synthesis and medicinal chemistry (L. R. Anderson & Kou-Chang Liu, 2000).
Glycosidase Inhibitors
Derivatives of (3S,4S)4-Amino-3-Pyrrolidinol have been explored for their potential as glycosidase inhibitors. The synthesis of diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine demonstrated moderate inhibitory activity against beta-galactosidase, showcasing the compound's relevance in the development of new therapeutic agents (K. Curtis et al., 2007).
Organocatalysts
4-Hydroxyproline-derived amino acids and amino amides, similar in structure to "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride," have been used as organocatalysts for asymmetric reactions. These compounds have found applications in green chemistry and technology due to their ability to catalyze reactions under homogeneous or heterogeneous conditions, including aldol reactions and Michael additions (S. Zlotin, 2015).
Targeted Protein Degradation
The synthesis and molecular properties of prolines containing both hydroxylation and fluorination modifications have been studied for their impact on molecular recognition by biological systems. These modifications affect the stereochemistry-dependent molecular recognition of proline-containing molecules, indicating the potential of "(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride" derivatives in medicinal and biological chemistry, particularly in the development of drugs for targeted protein degradation (A. Testa et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(3S,4S)-4-hydroxypyrrolidin-1-ium-3-yl]azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-6-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZOHSJJZWBPV-RGVONZFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C[NH2+]1)O)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C[NH2+]1)O)[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)4-Amino-3-Pyrrolidinol Dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)
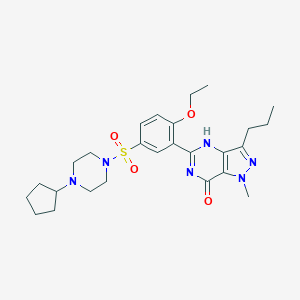
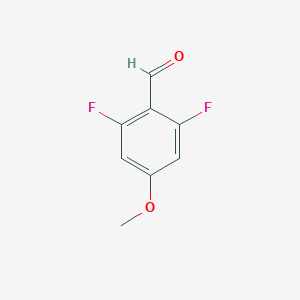
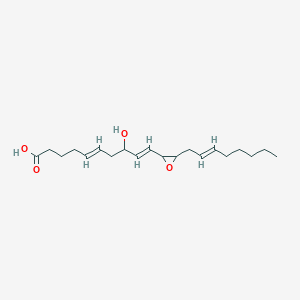
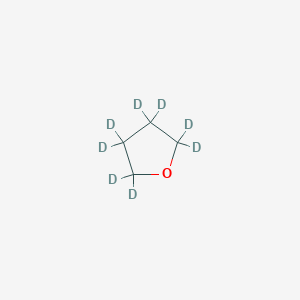
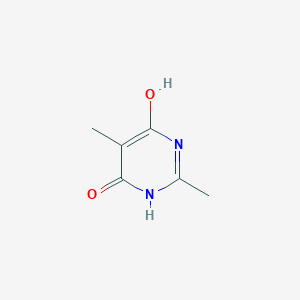
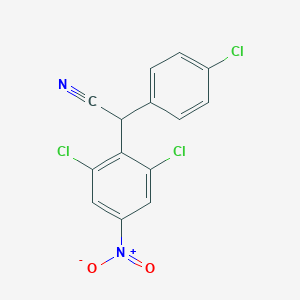
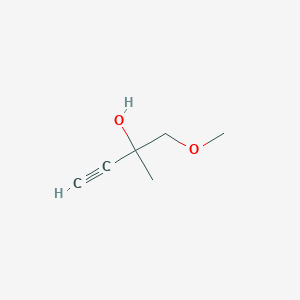
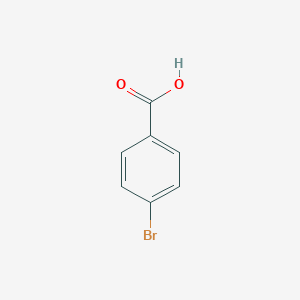
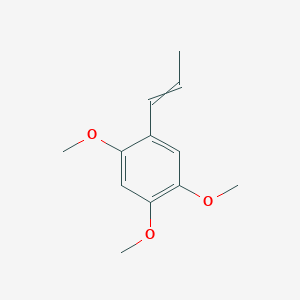

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)
